2-(3-Ethylphenyl)-2-propanol

Descripción general

Descripción

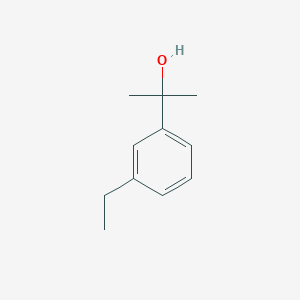

2-(3-Ethylphenyl)-2-propanol is an organic compound characterized by a phenyl ring substituted with an ethyl group at the third position and a hydroxyl group attached to a propyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)-2-propanol typically involves the alkylation of 3-ethylphenyl magnesium bromide with acetone, followed by hydrolysis. The reaction conditions include:

Step 1: Preparation of 3-ethylphenyl magnesium bromide by reacting 3-ethylbromobenzene with magnesium in dry ether.

Step 2: Addition of acetone to the Grignard reagent to form the intermediate.

Step 3: Hydrolysis of the intermediate to yield this compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-(3-ethylphenyl)-2-propanone.

Reduction: The compound can be reduced to form 2-(3-ethylphenyl)-2-propanamine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed:

Oxidation: 2-(3-ethylphenyl)-2-propanone.

Reduction: 2-(3-ethylphenyl)-2-propanamine.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

2-(3-Ethylphenyl)-2-propanol serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for various chemical reactions that can lead to the formation of more complex molecules. The compound's ability to undergo transformations makes it suitable for:

- Synthesis of Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical agents due to its reactivity and ability to form chiral centers.

- Building Block for Other Compounds : The compound can be modified to produce derivatives that exhibit desired biological activities or improved pharmacological profiles.

Pharmacological Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for pharmacological studies:

- Dopamine Receptor Interactions : Studies have shown that modifications of compounds related to this compound can enhance selectivity for dopamine D3 receptors, which are implicated in neuropsychiatric conditions such as substance use disorders . This suggests potential applications in developing treatments for these conditions.

- Chiral Drug Development : The enantioselective synthesis of this compound allows for the production of specific enantiomers that may have different biological activities, enhancing its utility in drug development.

Industrial Applications

Beyond its applications in research and pharmaceuticals, this compound has several industrial uses:

- Solvent Properties : Due to its high solubility in organic solvents, it can be used as a solvent in various chemical processes.

- Fragrance Industry : The compound's aromatic properties make it suitable for use in the fragrance industry, where it can contribute to the formulation of perfumes and other scented products.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study investigating the structure–activity relationships of derivatives indicated that modifications to the phenolic structure could significantly enhance biological activity against specific targets .

- Research on dopamine receptor antagonists highlighted the importance of structural modifications derived from compounds like this compound in improving selectivity and efficacy .

Mecanismo De Acción

The mechanism of action of 2-(3-Ethylphenyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The phenyl ring’s substitution pattern can affect its electronic properties and reactivity.

Comparación Con Compuestos Similares

2-Phenyl-2-propanol: Lacks the ethyl substitution on the phenyl ring, resulting in different reactivity and properties.

2-(4-Ethylphenyl)-2-propanol: Similar structure but with the ethyl group at the fourth position, leading to variations in steric and electronic effects.

2-(3-Methylphenyl)-2-propanol: Substituted with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Uniqueness: 2-(3-Ethylphenyl)-2-propanol is unique due to the specific positioning of the ethyl group on the phenyl ring, which influences its reactivity and potential applications. The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Actividad Biológica

2-(3-Ethylphenyl)-2-propanol, a compound with the chemical formula C₁₁H₁₆O, has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, potential toxicity, and other relevant biological effects based on recent research findings.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In comparative studies, it has shown effectiveness against various microorganisms, although its performance can vary depending on concentration and application method.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Concentration Tested | Efficacy (%) | Notes |

|---|---|---|---|

| Candida albicans | High | 85% | Effective but not complete |

| Streptococcus oralis | Low | 70% | Moderate effectiveness |

| Escherichia coli | High | 90% | Strong inhibition observed |

In a study comparing ethanol and isopropanol, it was found that while ethanol eliminated all tested microorganisms, 2-propanol (and by extension, this compound) did not achieve complete elimination at high concentrations, indicating a need for careful consideration in its use as a disinfectant .

2. Toxicological Profile

The safety profile of this compound is critical for its application in various fields. At elevated doses, there is evidence suggesting potential hepatotoxicity in experimental models. For instance, studies have indicated that exposure to high concentrations can lead to acute hepatitis in human cases of intoxication .

Table 2: Toxicological Findings from Animal Studies

| Study Reference | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Research & Consulting Co. (1986) | 240 mg/kg | Hepatocellular carcinoma in rats |

| IARC Monographs (2010) | Varies (up to 19 mg/kg) | Increased tumor incidence in high-dose groups |

These findings highlight the importance of dosage regulation and monitoring during the application of this compound in consumer products.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that its structure allows it to interact with cell membranes, leading to disruption and subsequent microbial cell death. This mechanism is similar to that observed with other alcohols used in antimicrobial applications.

4. Case Studies and Applications

Several case studies have explored the practical applications of this compound:

- Industrial Use : In industrial settings, this compound has been evaluated for its efficacy as a solvent and disinfectant due to its antimicrobial properties.

- Consumer Products : Its incorporation into personal care products has been examined, emphasizing the need for balance between efficacy and safety due to potential toxicity at higher concentrations.

5. Conclusion

The biological activity of this compound presents both opportunities and challenges. While it shows promising antimicrobial properties, particularly against certain pathogens, caution is warranted regarding its toxicological profile. Future research should focus on optimizing its use while minimizing adverse effects, ensuring safe application across various industries.

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for 2-(3-Ethylphenyl)-2-propanol, and how can its purity be validated during synthesis?

- Methodological Answer : The compound can be synthesized via a Grignard reaction. React 3-ethylphenylmagnesium bromide with acetone in anhydrous diethyl ether, followed by acid hydrolysis to yield the tertiary alcohol. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:4). After isolation, confirm purity via IR spectroscopy: key peaks include a broad O-H stretch (~3400–3600 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹). Recrystallize from ethanol to remove impurities if TLC spots indicate side products .

Q. How do physical properties (e.g., melting point, boiling point) aid in characterizing this compound?

- Methodological Answer : Compare experimental values (e.g., mp 32–34°C, bp ~202°C, density 0.973 g/cm³) with literature data to verify identity. Discrepancies may indicate impurities; recrystallization or column chromatography (silica gel, gradient elution with hexane/ethyl acetate) can improve purity. For example, a lower-than-expected melting point suggests solvent retention or isomer contamination .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl, aromatic C-H stretches).

- ¹H NMR : Look for a singlet at ~1.5 ppm (two equivalent methyl groups) and aromatic protons (6.8–7.4 ppm, integrating for substituent effects from the ethyl group).

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 178 (C₁₁H₁₆O⁺).

Cross-validate with TLC retention factor (Rf) against a known standard .

Advanced Research Questions

Q. How does the ethyl substituent on the phenyl ring influence the compound’s reactivity in oxidation or substitution reactions?

- Methodological Answer : The ethyl group is electron-donating, activating the aromatic ring toward electrophilic substitution. For example, nitration may occur preferentially at the para position relative to the ethyl group. To study this, react the compound with HNO₃/H₂SO₄ and analyze products via HPLC or GC-MS. Compare reactivity with unsubstituted analogs (e.g., 2-phenyl-2-propanol) to quantify substituent effects .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or isomerization. For example, if a published ¹H NMR spectrum shows splitting in methyl signals, reanalyze the compound in deuterated DMSO to assess hydrogen bonding. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Cross-reference with computational methods (e.g., DFT-based chemical shift predictions) .

Q. How can the compound’s stability under acidic or basic conditions inform experimental design?

- Methodological Answer : Conduct stress testing:

- Acidic Conditions : Reflux in 1M HCl (ethanol/water 1:1) for 24 hours. Monitor degradation via TLC or HPLC.

- Basic Conditions : Stir in 1M NaOH (aqueous) and track esterification or elimination byproducts.

Results guide storage conditions (e.g., neutral pH, inert atmosphere) and reaction compatibility .

Q. What role does this compound play in modulating enzyme interactions, and how can this be experimentally validated?

- Methodological Answer : The hydroxyl and ethyl groups may engage in hydrogen bonding or hydrophobic interactions with enzyme active sites. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For example, incubate the compound with cytochrome P450 isoforms and quantify metabolic byproducts via LC-MS .

Method Development Questions

Q. How to optimize chromatographic separation of this compound from structurally similar byproducts?

- Methodological Answer : Develop a reverse-phase HPLC method:

- Column : C18 (250 mm × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm.

Adjust gradient elution to resolve peaks for diastereomers or ethyl positional isomers .

Q. What computational tools predict the compound’s pharmacokinetic properties, and how do they compare with experimental data?

- Methodological Answer : Use software like SwissADME or Schrödinger’s QikProp to predict logP, solubility, and metabolic sites. Validate predictions experimentally:

- logP : Shake-flask method (octanol/water partitioning).

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS .

Propiedades

IUPAC Name |

2-(3-ethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-9-6-5-7-10(8-9)11(2,3)12/h5-8,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFNWUJDADJYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.